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Compound of Interest

Compound Name: 4-Methylphenylacetone

Cat. No.: B1295304 Get Quote

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 4-methylbenzyl methyl

ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-methylbenzyl methyl ketone, systematically named 4-(4-methylphenyl)butan-2-one, is a

ketone of interest in various chemical and pharmaceutical contexts. Its structural elucidation is

fundamental for quality control, reaction monitoring, and characterization in research and

development. This guide provides a comprehensive interpretation of its spectroscopic data,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS),

offering a complete profile for unambiguous identification.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for 4-(4-methylphenyl)butan-2-one.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.14 Singlet 3H
H-1 (CH₃ of acetyl

group)

2.32 Singlet 3H
H-1' (CH₃ on aromatic

ring)

2.76 Triplet 2H
H-3 (CH₂ adjacent to

carbonyl)

2.89 Triplet 2H H-4 (Benzylic CH₂)

7.12 AA'BB' System 4H
H-2', H-3' (Aromatic

protons)

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Carbon Type Assignment

21.0 Primary (CH₃) C-1' (Aromatic CH₃)

29.9 Primary (CH₃) C-1 (Acetyl CH₃)

29.9 Secondary (CH₂) C-4 (Benzylic CH₂)

45.3 Secondary (CH₂) C-3 (Methylene)

128.5 Tertiary (CH) C-2' (Aromatic)

129.2 Tertiary (CH) C-3' (Aromatic)

135.7 Quaternary C-4' (Aromatic, C-CH₃)

137.9 Quaternary C-1'' (Aromatic, C-alkyl)

208.1 Quaternary C-2 (Carbonyl C=O)

Table 3: Infrared (IR) Spectroscopy Data
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Frequency (cm⁻¹) Intensity Vibration Type Functional Group

2925 Strong C-H Stretch Alkyl (CH₂, CH₃)

1718 Strong, Sharp C=O Stretch Ketone

1516 Medium C=C Stretch Aromatic Ring

815 Strong C-H Bend
p-Disubstituted

Aromatic

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

m/z Relative Intensity (%) Proposed Fragment

162 30 [M]⁺ (Molecular Ion)

147 5 [M - CH₃]⁺

105 100
[C₈H₉]⁺ (p-methylbenzyl

cation)

91 40 [C₇H₇]⁺ (Tropylium ion)

58 20
[C₃H₆O]⁺ (McLafferty

rearrangement product)

43 65 [CH₃CO]⁺ (Acylium ion)

Data Interpretation and Structural Elucidation
The combined spectroscopic data provides definitive evidence for the structure of 4-(4-

methylphenyl)butan-2-one.

IR Spectroscopy: The strong, sharp absorption at 1718 cm⁻¹ is characteristic of a saturated

ketone carbonyl (C=O) group.[1] The peak at 1516 cm⁻¹ indicates an aromatic ring, and the

strong band at 815 cm⁻¹ is highly indicative of para (1,4) disubstitution on that ring. Aliphatic

C-H stretching is observed at 2925 cm⁻¹.
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¹H NMR Spectroscopy: The spectrum shows five distinct signals. The two singlets at 2.14

and 2.32 ppm integrate to three protons each, corresponding to the acetyl methyl group and

the aromatic methyl group, respectively. Two triplets at 2.76 and 2.89 ppm, each integrating

to two protons, represent the two methylene groups (-CH₂-CH₂-), confirming the butane

chain. The signal cluster around 7.12 ppm, integrating to four protons, represents the four

protons on the para-substituted aromatic ring.

¹³C NMR Spectroscopy: The spectrum displays nine distinct carbon signals, consistent with

the molecular structure. The signal at 208.1 ppm is characteristic of a ketone carbonyl

carbon.[1] The signals at 21.0 and 29.9 ppm correspond to the two non-equivalent methyl

carbons. The two methylene carbons appear at 29.9 and 45.3 ppm. The four signals in the

aromatic region (128-138 ppm) confirm the substituted benzene ring.

Mass Spectrometry: The molecular ion peak [M]⁺ appears at m/z 162, confirming the

molecular weight of C₁₁H₁₄O. The base peak at m/z 105 is due to the very stable p-

methylbenzyl cation, formed by cleavage of the bond between C3 and C4. The peak at m/z

43 corresponds to the acylium ion [CH₃CO]⁺. A significant peak at m/z 58 suggests a

McLafferty rearrangement, a characteristic fragmentation for ketones with a gamma-

hydrogen.

Visualization of Key Pathways and Workflows
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the primary fragmentation pathways for 4-(4-

methylphenyl)butan-2-one under electron ionization.
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Figure 1: Proposed MS Fragmentation of 4-(4-methylphenyl)butan-2-one
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Caption: Proposed MS Fragmentation of 4-(4-methylphenyl)butan-2-one

Integrated Spectroscopic Interpretation Workflow
This diagram outlines the logical workflow for deducing the molecular structure from the

combined spectroscopic data.
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Figure 2: Workflow for Spectroscopic Structure Elucidation
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Caption: Workflow for Spectroscopic Structure Elucidation

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-methylphenyl)butan-2-one in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as

an internal standard.
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Instrumentation: Transfer the solution to a 5 mm NMR tube.

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

¹H NMR Parameters: A standard ¹H acquisition may use a 30° pulse angle, a relaxation

delay of 1 second, and 16 scans.

¹³C NMR Parameters: A standard proton-decoupled ¹³C spectrum may be acquired with a

45° pulse angle, a relaxation delay of 2 seconds, and an accumulation of 1024 scans to

achieve adequate signal-to-noise.

Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line

broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transformation. Phase and baseline

correct the resulting spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 4-(4-methylphenyl)butan-2-one is a liquid at room temperature, a

neat spectrum can be obtained. Place one drop of the neat liquid between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates.

Background Collection: Ensure the sample compartment of the FT-IR spectrometer is empty

and clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.

Sample Analysis: Place the prepared salt plate assembly in the sample holder.

Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Typically, 16 or 32 scans

are co-added to improve the signal-to-noise ratio.

Processing: The instrument software automatically ratios the sample spectrum against the

background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system

equipped with an Electron Ionization (EI) source.
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Sample Introduction: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

solvent like dichloromethane or ethyl acetate. Inject 1 µL of the solution into the GC.

GC Separation: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm). A typical

temperature program starts at 50°C, holds for 2 minutes, then ramps at 10°C/min to 250°C.

Ionization: As the compound elutes from the GC column, it enters the ion source. Ionize the

molecules using a standard electron energy of 70 eV.[2][3]

Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole or ion trap mass

analyzer.

Data Analysis: Identify the peak corresponding to 4-(4-methylphenyl)butan-2-one in the total

ion chromatogram and analyze its corresponding mass spectrum. Compare the

fragmentation pattern with spectral libraries and theoretical fragmentation pathways for

confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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